molecular formula C11H18O4S B6194795 tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate CAS No. 2680528-19-0

tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate

Cat. No.: B6194795
CAS No.: 2680528-19-0
M. Wt: 246.3
InChI Key:
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Description

tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate: is a compound that features a bicyclo[1.1.1]pentane (BCP) core, which is known for its unique three-dimensional structure and stability. The BCP motif has gained significant interest in various fields, including materials science and drug discovery, due to its ability to enhance the properties of molecules, such as solubility, potency, and metabolic stability .

Preparation Methods

The synthesis of tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate typically involves the construction of the BCP core followed by the introduction of the sulfonyl and acetate groups. Two practical and scalable methods for constructing the BCP framework are:

Chemical Reactions Analysis

tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction yield .

Mechanism of Action

The mechanism of action of tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate involves its interaction with specific molecular targets and pathways. The BCP core enhances the three-dimensional character and saturation of the compound, which can improve its binding affinity to target proteins and enzymes. This bioisosteric replacement strategy can lead to increased solubility, potency, and metabolic stability, thereby enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to enhance the properties of molecules through bioisosteric replacement, making it a valuable tool in drug discovery and materials science .

Properties

CAS No.

2680528-19-0

Molecular Formula

C11H18O4S

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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